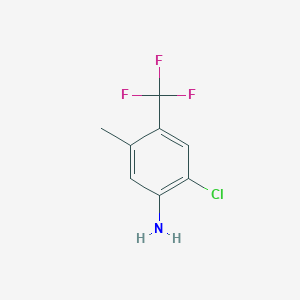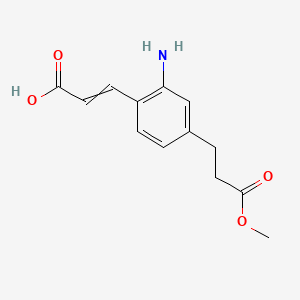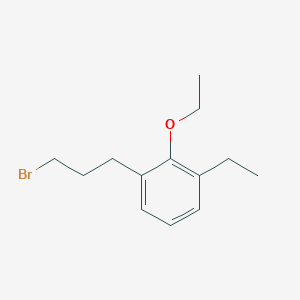
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to an ethoxy and ethyl-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(3-propyl)-2-ethoxy-3-ethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the brominated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The bromination reaction is followed by purification steps such as distillation or recrystallization to isolate the desired compound.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The ethyl and ethoxy groups can be oxidized to form corresponding alcohols or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium hydroxide in ethanol or water.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alkenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the development of bioactive compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ethoxy and ethyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-2-methoxy-3-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene: Contains a chlorine atom instead of a bromine atom.
1-(3-Bromopropyl)-2-ethoxybenzene: Lacks the ethyl group on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene is unique due to the combination of its bromine, ethoxy, and ethyl substituents, which confer specific reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications.
特性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-5-8-12(9-6-10-14)13(11)15-4-2/h5,7-8H,3-4,6,9-10H2,1-2H3 |
InChIキー |
DNXQVSGBZLGKRT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CCCBr)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


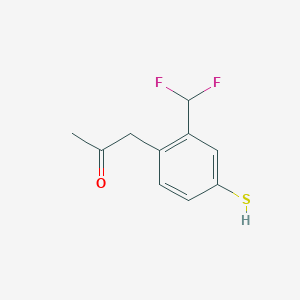
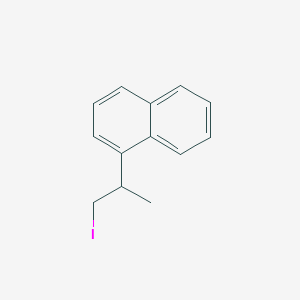

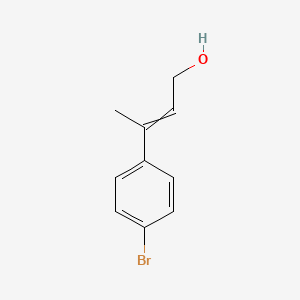
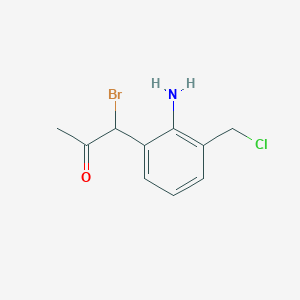





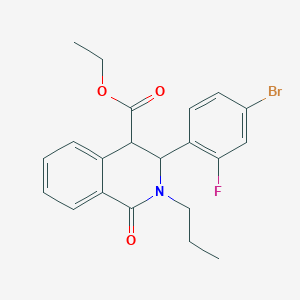
![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
